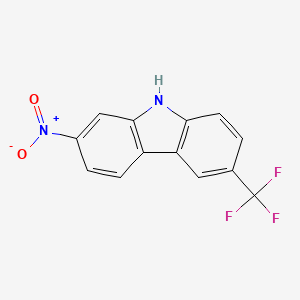
2-Nitro-6-(trifluoromethyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6-(trifluoromethyl)-9H-carbazole is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a carbazole core structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(trifluoromethyl)-9H-carbazole typically involves the nitration of 6-(trifluoromethyl)-9H-carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-(trifluoromethyl)-9H-carbazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The carbazole core can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Reduction: The major product is 2-amino-6-(trifluoromethyl)-9H-carbazole.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation: Various oxidized derivatives of the carbazole core can be formed.
Scientific Research Applications
2-Nitro-6-(trifluoromethyl)-9H-carbazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro and trifluoromethyl groups with biological molecules.
Industry: Used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(trifluoromethyl)-9H-carbazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various molecular pathways, including enzyme inhibition or activation, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-6-(trifluoromethyl)aniline
- 2-Nitro-6-(trifluoromethyl)phenol
- 2-Nitro-6-(trifluoromethyl)benzene
Uniqueness
2-Nitro-6-(trifluoromethyl)-9H-carbazole is unique due to its carbazole core, which imparts specific electronic and structural properties
Properties
CAS No. |
872604-16-5 |
|---|---|
Molecular Formula |
C13H7F3N2O2 |
Molecular Weight |
280.20 g/mol |
IUPAC Name |
2-nitro-6-(trifluoromethyl)-9H-carbazole |
InChI |
InChI=1S/C13H7F3N2O2/c14-13(15,16)7-1-4-11-10(5-7)9-3-2-8(18(19)20)6-12(9)17-11/h1-6,17H |
InChI Key |
OYDVECVTGPXUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12592821.png)
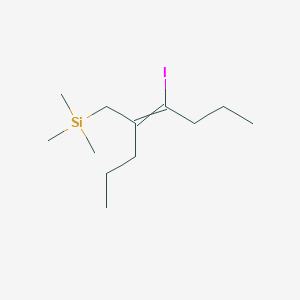
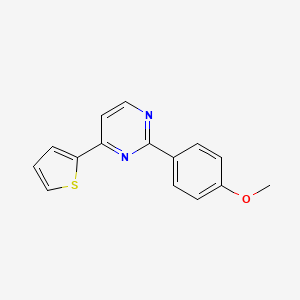
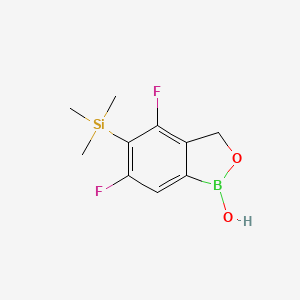
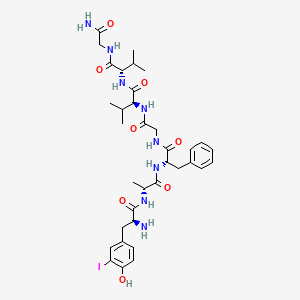

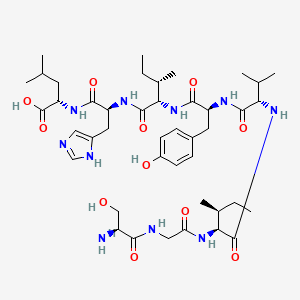
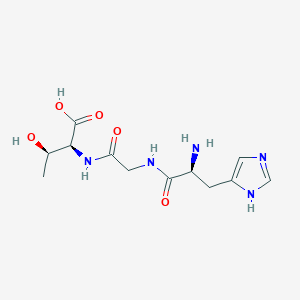
![3-[3,4-Bis(octyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12592862.png)
![2-cyclopentyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12592868.png)

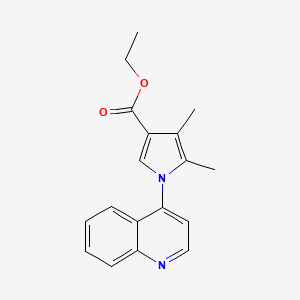
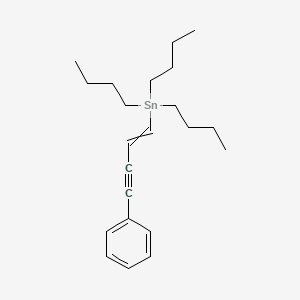
![6-(Chloroacetyl)-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B12592891.png)
